6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is an intricate organic compound notable for its diverse applications in scientific research and industry. This compound combines a benzothiazole core with a morpholine and pyrrolidine functional groups, making it a fascinating subject for study due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions starting with the formation of the benzothiazole ring. The sequence might proceed as follows:
Formation of the Benzothiazole Core: : Starting with o-aminothiophenol and carbon disulfide in the presence of a base like sodium hydroxide.
Attachment of the Morpholine Ring: : This involves nucleophilic substitution reactions where morpholine is introduced using a suitable coupling agent.
Incorporation of the Pyrrolidine Group: : Pyrrolidine-1-carbonyl chloride is used, requiring precise temperature control and possibly a catalyst to ensure efficient coupling.
Introduction of the Methylsulfanyl Group: : This final step might involve methylation reactions using reagents like methyl iodide.
Industrial Production Methods
The industrial production of this compound would scale up these laboratory methods, utilizing continuous flow processes and large-scale reactors to manage the reaction kinetics and ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones under conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group in the pyrrolidine-1-carbonyl segment can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions, often modifying the functionality of the molecule for further applications.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, platinum, or other transition metals for specific coupling reactions.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohol derivatives of the pyrrolidine carbonyl group.
Substitution: : Varied functionalized benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
This compound serves as a building block for more complex organic molecules, used in various synthetic pathways to create novel materials and pharmaceuticals.
Biology and Medicine
In biological research, 6-(methylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can be investigated for its potential as an inhibitor or modulator of specific enzymatic pathways, offering insights into new therapeutic avenues.
Industry
Industrially, its applications might extend to the development of new agrochemicals, dyes, and advanced materials due to the diverse functionality it offers.
Mechanism of Action
Molecular Targets
The compound may interact with various biological macromolecules, including proteins and enzymes, potentially altering their function through binding at specific sites.
Pathways Involved
Enzymatic Inhibition: : By fitting into enzyme active sites, it can act as a competitive or non-competitive inhibitor.
Signal Modulation: : Involved in pathways where its structural components mimic or interfere with biological signaling molecules.
Comparison with Similar Compounds
Unique Aspects
The combination of a benzothiazole core with both morpholine and pyrrolidine moieties is relatively unique, providing a versatile scaffold for a variety of chemical modifications.
List of Similar Compounds
6-(methylsulfanyl)-2-morpholin-4-yl-1,3-benzothiazole
2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
6-(ethylsulfanyl)-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
These compounds share similar cores or functional groups but differ in specific substituents, altering their chemical and biological properties.
Properties
IUPAC Name |
[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-23-12-4-5-13-15(10-12)24-17(18-13)20-8-9-22-14(11-20)16(21)19-6-2-3-7-19/h4-5,10,14H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUILSJCAXMTBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.